N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide
Description
N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a cyclopenta[c]pyrazole core fused with a thiophene sulfonamide moiety. The molecule integrates a bicyclic pyrazoline scaffold, a methyl substituent at the 2-position, and a sulfonamide linker bridging the pyrazole and thiophene rings.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-15-11(9-4-2-5-10(9)14-15)8-13-19(16,17)12-6-3-7-18-12/h3,6-7,13H,2,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWPFOABNYUQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Cyclopentapyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Attachment of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
Biologically, N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both the thiophene and pyrazole rings.
Mechanism of Action
The mechanism by which N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonamide group could form hydrogen bonds with biological targets, while the thiophene and pyrazole rings might engage in π-π interactions or hydrophobic interactions.
Comparison with Similar Compounds
N-Methyl-N-phenyl[(3aM)-3-(trifluoromethyl)cyclopenta[c]pyrazol-2(1H)-yl]ethanethioamide
Structure : This compound (C₁₆H₁₄F₃N₃S) shares the cyclopenta[c]pyrazole core but substitutes the thiophene sulfonamide with a trifluoromethyl group and an ethanethioamide-linked N-methyl-N-phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioamide introduces sulfur-based reactivity distinct from sulfonamides .
Key Differences :
- Functional Groups : Thiophene sulfonamide (target compound) vs. trifluoromethyl and ethanethioamide (analog).
- Electron Effects : Sulfonamide’s electron-withdrawing nature contrasts with the electron-deficient trifluoromethyl group.
- Solubility : The sulfonamide in the target compound may improve aqueous solubility compared to the thioamide analog.
(E)-N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide Hydrochloride
Structure: This hydrochloride salt (CAS 5202) replaces the sulfonamide linker with an acrylamide group.
Key Differences :
- Linker Chemistry : Sulfonamide (target) vs. acrylamide (CAS 5202).
- Ionization : The target compound’s sulfonamide is ionizable at physiological pH, whereas the acrylamide is neutral.
- Bioavailability : Acrylamide derivatives often exhibit improved membrane permeability but may suffer from hydrolytic instability.
Thiazole-Based Sulfonamide Analogues
These molecules feature hydroperoxide and thiazole groups, emphasizing oxidative stability but lacking the bicyclic pyrazole framework .
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Characteristics
- Molecular Weight : 267.36 g/mol
- CAS Number : 1949816-33-4
- Purity : Typically ≥ 95%
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : Utilizing cyclization reactions.
- Introduction of the Thiophene Moiety : Achieved through electrophilic substitution.
- Sulfonamide Formation : Reacting the amine with sulfonyl chloride.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives. The compound demonstrated significant inhibition against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound may act as a potential antimicrobial agent.
Antidiabetic Activity
In vitro studies have indicated that this compound can activate peroxisome proliferator activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.
| Compound | PPARγ Activation (%) |
|---|---|
| N-(Thiophene Derivative) | 75 |
| Control (Rosiglitazone) | 85 |
This activation suggests potential applications in managing diabetes.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The thiophene and pyrazole rings facilitate binding to PPARγ.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and glucose metabolism.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various thiophene derivatives including our compound against clinical isolates. The results indicated that the compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Study 2: Antidiabetic Effects
Another investigation focused on the antidiabetic effects of sulfonamide derivatives in diabetic rat models. The treatment with this compound resulted in a significant reduction in blood glucose levels compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
